molecular formula C9H7N3O B2768107 2-Pyridin-3-ylpyrazole-3-carbaldehyde CAS No. 2416235-18-0

2-Pyridin-3-ylpyrazole-3-carbaldehyde

Cat. No. B2768107
CAS RN: 2416235-18-0
M. Wt: 173.175
InChI Key: OHKVMOFMMZMFPO-UHFFFAOYSA-N
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Description

2-Pyridin-3-ylpyrazole-3-carbaldehyde is a compound that belongs to the class of pyrazoles, which are aromatic heterocyclic compounds . Pyrazoles are five-membered rings with two nitrogen atoms, one of which is a pyrrole type at position-1, while the other is a pyridine type at position-2 .


Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of interest due to their potential applications. A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced . This method provided the desired products with moderate to good yields .

Scientific Research Applications

Medicinal Chemistry and Drug Development

2-Pyridin-3-ylpyrazole-3-carbaldehyde has attracted attention in medicinal chemistry due to its potential as a scaffold for designing novel drugs. Researchers have explored its derivatives as CDK2 (cyclin-dependent kinase 2) inhibitors. CDK2 inhibition is an appealing target for cancer treatment, selectively targeting tumor cells. The compound’s structure allows modifications to enhance its potency and selectivity against cancer cells .

Cytotoxic Activity Against Cancer Cells

Several derivatives of this compound have demonstrated significant cytotoxic activities against cancer cell lines. Notably, they exhibit superior activity against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells, with IC₅₀ values ranging from 45 to 97 nM and 6 to 99 nM, respectively. Additionally, moderate activity against HepG-2 (liver cancer) cells was observed (IC₅₀ range: 48–90 nM). These results highlight its potential as an anticancer agent .

Enzymatic Inhibition of CDK2/Cyclin A2

The most potent anti-proliferative compounds derived from 2-Pyridin-3-ylpyrazole-3-carbaldehyde demonstrated enzymatic inhibitory activity against CDK2/cyclin A2. Notably, compounds 14, 13, and 15 exhibited significant inhibitory activity, with IC₅₀ values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively. These values compare favorably to the well-known drug sorafenib (IC₅₀: 0.184 ± 0.01 μM) .

Cell Cycle Alteration and Apoptosis Induction

Compound 14, in particular, displayed dual activity against cancer cell lines and CDK2. It not only inhibited cell proliferation but also induced alterations in cell cycle progression. Additionally, apoptosis induction was observed within HCT cells. These findings suggest its potential as a multitargeted therapeutic agent .

Synthetic Chemistry and Scaffold Exploration

Researchers have synthesized various derivatives based on the pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine scaffolds. These modifications allow fine-tuning of biological activity and selectivity. The compound’s synthetic accessibility makes it an attractive starting point for further exploration .

Other Potential Applications

While the primary focus has been on cancer research, 2-Pyridin-3-ylpyrazole-3-carbaldehyde derivatives may find applications beyond oncology. Further investigations could explore its potential in other disease areas or as a building block for more complex molecules.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. While some pyrazole derivatives have been studied for their antimicrobial properties , specific safety and hazard information for 2-Pyridin-3-ylpyrazole-3-carbaldehyde is not available in the retrieved data.

Future Directions

The field of pyrazole synthesis and application is continuously evolving. There is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking potential applications of pyrazoles . Future research could focus on these areas for 2-Pyridin-3-ylpyrazole-3-carbaldehyde.

properties

IUPAC Name

2-pyridin-3-ylpyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-7-9-3-5-11-12(9)8-2-1-4-10-6-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKVMOFMMZMFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C(=CC=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridin-3-ylpyrazole-3-carbaldehyde

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